N-(2-bromo-4-methylphenyl)-4-[(2Z)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, iodine, and morpholine functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the hydrazone intermediate: Reacting 3-iodobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.
Cyclization: The hydrazone intermediate is then reacted with 2-bromo-4-methylphenyl isocyanate to form the triazine ring.
Morpholine substitution: Finally, the morpholine group is introduced through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The presence of both bromine and iodine atoms in N-(2-BROMO-4-METHYLPHENYL)-4-[(2Z)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE makes it unique compared to its analogs. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21BrIN7O |
---|---|
Molecular Weight |
594.2 g/mol |
IUPAC Name |
4-N-(2-bromo-4-methylphenyl)-2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21BrIN7O/c1-14-5-6-18(17(22)11-14)25-19-26-20(28-21(27-19)30-7-9-31-10-8-30)29-24-13-15-3-2-4-16(23)12-15/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13- |
InChI Key |
PLFNZBBKSNHWLD-CFRMEGHHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC(=CC=C4)I)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)I)Br |
Origin of Product |
United States |
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